
D-Glucopyranose, 2,3,4,6-tetramethyl-
Vue d'ensemble
Description
“D-Glucopyranose, 2,3,4,6-tetramethyl-” is a derivative of D-Glucopyranose . It is also known as 2,3,4,6-Tetra-O-methyl-α-D-glucopyranose . The molecular formula is C10H20O6 .
Synthesis Analysis
The synthesis of “D-Glucopyranose, 2,3,4,6-tetramethyl-” involves the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides . It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .Molecular Structure Analysis
The molecular structure of “D-Glucopyranose, 2,3,4,6-tetramethyl-” is represented by the formula (2S,3R,4S,5R,6R)-3,4,5-TRIMETHOXY-6-(METHOXYMETHYL)OXAN-2-OL . The average mass is 236.262 Da and the monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis
The chemical reactions involving “D-Glucopyranose, 2,3,4,6-tetramethyl-” include deacetylation and dealkylation . The anomeric effect during these reactions has been demonstrated in both experimental and computational results .Physical And Chemical Properties Analysis
“D-Glucopyranose, 2,3,4,6-tetramethyl-” has an average mass of 236.262 Da and a monoisotopic mass of 236.125992 Da . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
Molecular Structure and Solvent Effects
D-Glucopyranose is the most stable form of glucose in solution, and understanding its molecular structure is crucial due to its biological and synthetic significance. A study by Karabulut and Leszczynski (2013) explored the relative energies of different rotamers and anomers of D-glucopyranose in various solvents like water, dimethylsulfoxide, tetrahydrofurane, and ethanol. This study aids in comprehending glucopyranose’s behavior in different environments, which is vital for its applications in biotechnology and synthetic chemistry (Karabulut & Leszczynski, 2013).
Improved Synthesis
Sun Yu (2010) discussed the improved synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, highlighting its significance and optimized production. This process is more environmentally benign and safer, with a higher yield than previous methods. This improvement is crucial for industrial applications where large-scale production of glucopyranose derivatives is required (Sun Yu, 2010).
Inhibition of Endotoxin Response
Mullarkey et al. (2003) examined a derivative of α-d-Glucopyranose, which shows potential as an endotoxin antagonist. This compound, E5564, effectively inhibits lipopolysaccharide-mediated activation of myeloid cells and reduces cytokine production, suggesting its application in treating diseases caused by endotoxins (Mullarkey et al., 2003).
Applications in Biotechnology and Molecular Biology
Acarbose, a derivative of α-d-Glucopyranose, is used for diabetes type II treatment. Wehmeier and Piepersberg (2004) described its large-scale production and potential for further biotechnological developments, such as the suppression of side-products and production of new metabolites (Wehmeier & Piepersberg, 2004).
Interaction with CO2
Chang et al. (2015) analyzed the interaction of CO2 with acetylated D-glucopyranose derivatives, suggesting their use as absorbents for CO2 and SO2. This research offers insight into the potential environmental applications of D-glucopyranose derivatives in gas absorption processes (Chang et al., 2015).
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPITGEZPPXTJ-ZKZCYXTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucopyranose, 2,3,4,6-tetramethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















